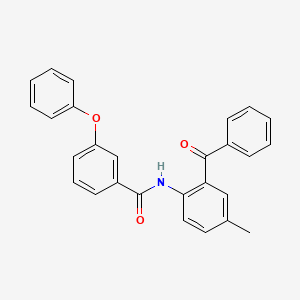

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide

Description

N-(2-Benzoyl-4-methylphenyl)-3-phenoxybenzamide is a benzamide derivative characterized by a 3-phenoxybenzoyl moiety linked to a substituted aniline ring bearing a benzoyl group at the 2-position and a methyl group at the 4-position. The compound’s design combines steric bulk (benzoyl) and lipophilic/hydrophobic substituents (methyl, phenoxy), which may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs .

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO3/c1-19-15-16-25(24(17-19)26(29)20-9-4-2-5-10-20)28-27(30)21-11-8-14-23(18-21)31-22-12-6-3-7-13-22/h2-18H,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRWVBVOUALMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below compares N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide with key structural analogs, emphasizing substituent variations and their implications:

Key Observations:

- Steric Hindrance : The 2-benzoyl substituent increases steric bulk, which may reduce binding affinity to certain enzyme active sites compared to smaller analogs like 4-methoxy-N-(3-methylphenyl)benzamide .

- Biological Targets: Analogs with heterocyclic substituents (e.g., indole, pyridine in ) demonstrate activity against Trypanosoma cruzi CYP51, suggesting that the target compound’s benzoyl group could modulate selectivity for similar targets.

Physicochemical and Spectral Properties

- NMR Data: Compound 14d () exhibits distinct aromatic proton shifts (δ 7.00–7.73 ppm) due to the indole and phenoxy groups. The target compound’s benzoyl group would likely deshield adjacent protons, causing upfield or downfield shifts compared to nitro-substituted analogs. Carbonyl (C=O) peaks in 13C NMR for benzamides typically appear at ~165–172 ppm (observed in ).

- Mass Spectrometry : Analogs like compound 14d show [M+H]+ peaks at 477 m/z , while the target compound’s molecular weight would depend on the benzoyl and methyl substituents.

Activité Biologique

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide is a compound belonging to the class of benzamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological properties. The presence of benzoyl and phenoxy groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₁O₃ |

| Molecular Weight | 293.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways related to cancer cell proliferation and inflammation. For instance, it is hypothesized that the compound might inhibit certain kinases involved in tumor growth, leading to its use as an anticancer agent.

Anticancer Properties

Research indicates that benzamide derivatives exhibit significant anticancer activity. This compound has been studied for its potential to inhibit cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can reduce the viability of specific cancer cell lines by inducing apoptosis or cell cycle arrest.

- Targeting Specific Pathways : It may modulate signaling pathways associated with cancer progression, including those involving cyclin-dependent kinases (CDKs) and other regulatory proteins.

Anti-inflammatory Effects

Benzamides are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This suggests a dual role in managing both cancer and inflammatory conditions.

Case Studies and Research Findings

- Study on Cell Line Sensitivity : A study evaluated the effects of various benzamide derivatives on non-small-cell lung cancer (NSCLC) lines. Results indicated that this compound exhibited selective toxicity towards specific NSCLC lines, highlighting its potential as a targeted therapy .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of dihydrofolate reductase (DHFR) by benzamide derivatives, demonstrating that modifications in the benzamide structure could enhance inhibitory potency against DHFR, a key target in cancer therapy .

- Mechanistic Insights : Research has provided insights into the molecular interactions between benzamide derivatives and their targets. For example, studies utilizing mass spectrometry revealed binding partners for these compounds, elucidating their mechanisms at a molecular level .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide, and how can its purity be validated?

- Synthesis : Utilize coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under controlled low-temperature conditions (-50°C) to minimize side reactions .

- Characterization : Validate purity and structure via 1H/13C NMR spectroscopy (e.g., δ 10.80 ppm for amide protons, aromatic signals at 7.00–7.65 ppm) and mass spectrometry (e.g., ESI-MS for [M+H]+ ion detection) .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal. Refine data using SHELXL , a robust program for small-molecule crystallography, which handles twinned or high-resolution data effectively .

- Visualization : Use ORTEP-III (with a GUI) for thermal ellipsoid plots to represent atomic displacement parameters .

Q. What spectroscopic techniques are critical for analyzing its electronic properties?

- UV-Vis and Fluorescence : Study absorption/emission spectra to assess electronic transitions. For fluorescence intensity, vary pH (2.7–10.1) and use Pb²⁺ as a quencher to probe binding interactions .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1720 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural analysis?

- Data Triangulation : Cross-validate using multiple techniques (e.g., SCXRD + NMR + MS). For ambiguous electron density in crystallography, iterative refinement in SHELXL with restraints improves accuracy .

- Contradiction Analysis : Apply iterative qualitative methods (e.g., revisiting synthetic conditions or sample purity) to isolate experimental artifacts .

Q. What strategies optimize the compound’s fluorescence properties for sensing applications?

- pH Optimization : Test fluorescence intensity across pH ranges (e.g., 2.7–10.1) to identify stability windows. Use 0.1 M HCl/NaOH for adjustments .

- Metal Ion Screening : Evaluate quenching effects with divalent cations (e.g., Pb²⁺, Cu²⁺) to design selective chemosensors .

Q. How does the substitution pattern (e.g., benzoyl, phenoxy groups) influence its bioactivity or physicochemical properties?

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., trifluoromethyl derivatives) to assess lipophilicity and metabolic stability. Use QSAR models to predict pharmacokinetic profiles .

- Thermodynamic Profiling : Calculate logP and solubility via quantitative structure-property relationship (QSPR) tools, incorporating quantum chemical descriptors .

Q. What computational methods are suitable for modeling its interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., CYP51 in Trypanosoma cruzi). Validate with MD simulations for stability .

- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals .

Methodological Considerations

- Reproducibility : Document reaction conditions (e.g., solvent, temperature, catalyst) meticulously. For example, NMR spectra should report solvent (DMSO-d6) and internal standards (TMS) .

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., PubChem) for community access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.